molecular formula C9H15N3O2 B14390523 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione CAS No. 88521-92-0

4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B14390523
CAS No.: 88521-92-0
M. Wt: 197.23 g/mol
InChI Key: QDJIIGXCVSQZMN-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound belonging to the triazolidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.

    Condensation Reactions: Involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: For controlled synthesis and monitoring.

    Continuous Flow Processing: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of corresponding oxides.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield triazolidine oxides.

    Reduction: Could produce triazolidine derivatives with altered functional groups.

    Substitution: Results in compounds with new substituents replacing original groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: In the production of materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolidine-3,5-dione: A parent compound with similar structural features.

    4-Methyl-1,2,4-triazolidine-3,5-dione: A simpler analog with fewer substituents.

    1-(3-Methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione: Another analog with different substituent patterns.

Uniqueness

4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged for specialized applications in research and industry.

Properties

CAS No.

88521-92-0

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)7(3)5-12-9(14)11(4)8(13)10-12/h6H,3,5H2,1-2,4H3,(H,10,13)

InChI Key

QDJIIGXCVSQZMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CN1C(=O)N(C(=O)N1)C

Origin of Product

United States

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